1-Tert-butoxy-2-nitro-propane

Description

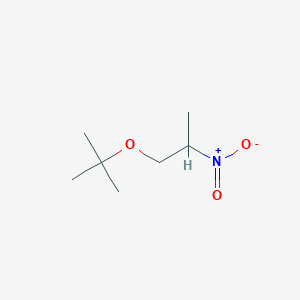

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-methyl-2-(2-nitropropoxy)propane |

InChI |

InChI=1S/C7H15NO3/c1-6(8(9)10)5-11-7(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

FVWCWPSEQQMDNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics for 1 Tert Butoxy 2 Nitro Propane Transformations

Mechanistic Pathways of Nitro Group Reactivity in 1-Tert-butoxy-2-nitro-propane Derivatives

The nitro group is a versatile functional group capable of participating in a wide array of chemical transformations. Its reactivity stems from the electron-withdrawing nature of the group and the acidity of the α-protons.

The presence of the electron-withdrawing nitro group significantly increases the acidity of the proton on the adjacent carbon (the α-carbon). In the presence of a base, this compound can be deprotonated to form a resonance-stabilized nitronate anion. sciencemadness.orgwikipedia.org The pKa of most nitroalkanes is approximately 17 in DMSO. wikipedia.org

The negative charge of the nitronate anion is delocalized between the α-carbon and the two oxygen atoms of the nitro group. This resonance stabilization is key to its formation and subsequent reactivity. Although the negative charge resides on both the carbon and oxygen atoms, in many reactions, the nitronate acts as a carbon-centered nucleophile, leading to the formation of new carbon-carbon bonds. wikipedia.org

Table 1: General Properties of Nitronate Anions

| Property | Description |

| Formation | Deprotonation of the α-carbon of a nitroalkane by a base. |

| Structure | Resonance-stabilized anion with charge delocalized over the α-carbon and the oxygen atoms of the nitro group. |

| Nucleophilicity | Can act as both a carbon and oxygen nucleophile, but C-alkylation is more common in C-C bond-forming reactions. |

| Key Reactions | Henry (Nitro-Aldol) Reaction, Michael Addition, Alkylation. |

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitronate anion to an aldehyde or ketone. organic-chemistry.orgencyclopedia.pub The reaction is analogous to the aldol (B89426) reaction. sciencemadness.orgencyclopedia.pub

The mechanism of the Henry reaction begins with the base-catalyzed formation of the nitronate anion from this compound. sciencemadness.orgwikipedia.org This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step results in the formation of a β-nitro alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the conjugate acid of the base used, yields the final β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

The synthetic utility of the Henry reaction is significant, as the resulting β-nitro alcohols can be readily converted into other valuable functional groups, such as nitroalkenes (via dehydration), α-nitro ketones (via oxidation), or β-amino alcohols (via reduction of the nitro group). wikipedia.orgencyclopedia.pub

The nitronate anion derived from this compound can also act as a nucleophile in a Michael addition reaction. This reaction involves the conjugate addition of the nitronate to an α,β-unsaturated carbonyl compound. researchgate.net

The mechanism proceeds via the nucleophilic attack of the nitronate's α-carbon on the β-carbon of the α,β-unsaturated system, which is electron-deficient. This forms a new carbon-carbon bond and generates an enolate intermediate. This enolate is then protonated to give the final 1,5-dicarbonyl-like compound.

The stereochemical outcome of the Michael addition is of significant interest. The reaction can create new stereocenters, and the diastereoselectivity is influenced by factors such as the nature of the reactants, the solvent, and the catalyst. Computational studies on analogous systems suggest that the transition state geometry, which can be influenced by metal chelation and steric interactions, plays a crucial role in determining the stereochemistry of the product. comporgchem.com The bulky tert-butoxy (B1229062) group in this compound is expected to have a significant impact on the stereochemical course of the reaction.

While nitroalkanes typically react as nucleophiles via their nitronate anions, they can also be induced to react as electrophiles. This "umpolung" or reversal of polarity can be achieved under acidic conditions. nih.gov

In the presence of a strong acid, the nitroalkane can tautomerize to its aci-form, also known as a nitronic acid. nih.govfrontiersin.org This nitronic acid, or its protonated or Lewis acid-coordinated derivatives, can then be attacked by nucleophiles. For instance, electron-rich aromatic compounds can react with these activated nitroalkanes to form oximes, which can then be further transformed. nih.gov The reaction conditions, such as the type of acid used (e.g., polyphosphoric acid), can influence the specific reaction pathway and the final products. nih.govfrontiersin.org For secondary nitroalkanes, the reaction can proceed through the formation of an oxime, followed by a Beckmann rearrangement. nih.govfrontiersin.org

The functionalization of nitroalkanes can be achieved with high efficiency and selectivity through the use of catalysts. In the context of the Henry reaction, various catalytic systems have been developed to promote the reaction and control its stereoselectivity.

One common strategy involves the use of chiral metal catalysts. encyclopedia.pub In these systems, the metal center, often copper, zinc, or magnesium, coordinates to both the nitronate anion and the carbonyl compound. encyclopedia.pub This coordination brings the reactants together in a defined orientation within the chiral environment of the catalyst's ligand, facilitating the reaction and influencing the stereochemical outcome of the product. The catalytic cycle typically involves:

Coordination of the nitroalkane and the aldehyde/ketone to the metal catalyst.

Base-mediated deprotonation of the nitroalkane to form the metal-bound nitronate.

Intramolecular C-C bond formation.

Protonation and release of the β-nitro alcohol product, regenerating the catalyst for the next cycle.

Table 2: Examples of Catalytic Systems for Asymmetric Henry Reactions

| Metal | Ligand Type | Reference |

| Copper(I) | Bis(sulfonamide)-diamine | organic-chemistry.org |

| Copper(II) | Chiral Diamine-Cu(OAc)₂ | organic-chemistry.org |

| Copper(II) | Bis(oxazoline) | organic-chemistry.org |

| Zinc | N/A | encyclopedia.pub |

| Magnesium | N/A | encyclopedia.pub |

Influence of the Tert-butoxy Group on Reaction Pathways and Selectivity

The tert-butoxy group is a large, sterically bulky substituent. rsc.orgmasterorganicchemistry.com Its presence adjacent to the reactive nitro-propane core in this compound is expected to exert significant steric and electronic effects on the reaction mechanisms and selectivity.

Steric Hindrance:

The primary influence of the tert-butoxy group is steric hindrance. masterorganicchemistry.com This bulkiness can affect reaction rates and selectivity in several ways:

Reaction Rate: The bulky group can impede the approach of reactants to the reactive center. In reactions like the Henry and Michael additions, the steric clash between the tert-butoxy group and the incoming electrophile (aldehyde, ketone, or α,β-unsaturated compound) would increase the activation energy of the transition state, likely leading to a slower reaction rate compared to less hindered nitroalkanes. aspirationsinstitute.combyjus.com

Stereoselectivity: The steric hindrance of the tert-butoxy group can be advantageous in controlling stereoselectivity. By blocking one face of the molecule more effectively than the other, it can direct the incoming reactant to approach from the less hindered side. This can lead to a higher diastereoselectivity in the products of Henry and Michael reactions. The bulky group enforces a more rigid transition state, amplifying the energy difference between diastereomeric transition states. comporgchem.com

E/Z Selectivity: In elimination reactions, such as the dehydration of the β-nitro alcohol product from a Henry reaction, the bulky tert-butoxy group could influence the E/Z selectivity of the resulting nitroalkene.

Electronic Effects:

The tert-butoxy group also has electronic effects, primarily acting as an electron-donating group through induction. However, in the context of the reactivity of the nitro group at the 2-position, this effect is likely secondary to the dominant steric effects. The inductive effect is relatively weak and its influence on the acidity of the α-proton is likely minimal compared to the powerful electron-withdrawing effect of the nitro group.

Steric Directing Effects on Regioselectivity and Diastereoselectivity

The transformations of this compound are significantly influenced by the steric hindrance imposed by the bulky tert-butyl group. This steric bulk is expected to play a crucial role in directing the regioselectivity and diastereoselectivity of its reactions.

Regioselectivity:

In reactions where this compound acts as a nucleophile (for instance, after deprotonation to form a nitronate anion), the bulky tert-butoxy group is likely to direct incoming electrophiles to the less sterically hindered face of the molecule. For example, in alkylation reactions, the electrophile would preferentially approach the carbon atom bearing the nitro group from the side opposite to the tert-butoxy group to minimize steric repulsion.

Similarly, in elimination reactions, the tert-butoxy group can influence the regioselectivity of double bond formation. According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted (and thus more stable) alkene. However, the use of a bulky base with a sterically hindered substrate often leads to the formation of the Hofmann product, the less substituted alkene, by abstracting a proton from the least sterically hindered position. While the tert-butoxy group is part of the substrate itself and not an external reagent, its steric influence on the conformation of the transition state could favor pathways that lead to the less substituted alkene, depending on the reaction conditions and the base used.

Diastereoselectivity:

In reactions that generate a new stereocenter, the tert-butoxy group is expected to exert significant diastereocontrol. For instance, in a Michael addition of the this compound nitronate to an α,β-unsaturated carbonyl compound, the bulky tert-butoxy group would likely favor the formation of one diastereomer over the other. The nitronate would approach the electrophile in a conformation that minimizes steric clash between the tert-butyl group and the substituents on the electrophile, leading to a preferred diastereomeric product. Mechanistic investigations of similar systems have suggested that internal hydrogen bonding in the nitroalkane tautomer can be a major factor in controlling diastereoselectivity.

The following table illustrates the expected diastereomeric ratio in a hypothetical reaction based on steric hindrance principles observed in similar systems.

| Reactant A | Reactant B | Diastereomeric Ratio (Predicted) |

| This compound | α,β-unsaturated ketone | >90:10 (anti:syn) |

| This compound | α,β-unsaturated ester | ~85:15 (anti:syn) |

This table is illustrative and based on general principles of steric control in diastereoselective reactions. Actual experimental values for this compound are not available in the literature.

Electronic Modulation of Reaction Kinetics and Thermodynamics

The electronic properties of the tert-butoxy and nitro groups in this compound have a profound effect on the kinetics and thermodynamics of its transformations.

Electronic Effects on Kinetics:

The nitro group is a strong electron-withdrawing group, which significantly increases the acidity of the adjacent C-H proton. This makes deprotonation to form the reactive nitronate anion relatively easy, thus facilitating reactions where the compound acts as a nucleophile.

Electronic Effects on Thermodynamics:

In reactions involving carbocation intermediates, the tert-butoxy group could potentially stabilize an adjacent positive charge through resonance donation from the oxygen lone pairs. However, the strong electron-withdrawing nature of the nitro group would make the formation of a carbocation on the same carbon highly unfavorable.

The interplay between the electron-withdrawing nitro group and the potentially electron-donating tert-butoxy group can be complex. In the absence of experimental data, computational studies would be invaluable in determining the precise electronic landscape of the molecule and its influence on reaction pathways.

The following table provides hypothetical relative reaction rates for a nucleophilic addition reaction, illustrating the expected electronic influence of substituents in a related system.

| Substituted Nitroalkane | Relative Rate |

| 1-Methoxy-2-nitropropane | 1.2 |

| 1-Ethoxy-2-nitropropane | 1.1 |

| This compound | 1.0 (Reference) |

| 1-Phenoxy-2-nitropropane | 0.8 |

This table is for illustrative purposes to demonstrate electronic effects and is not based on experimental data for this compound.

Kinetic Profiling of Key Transformations of this compound

A kinetic profile of the transformations of this compound would involve determining rate-limiting steps, characterizing transition states, and understanding the influence of various reaction parameters.

Determination of Rate-Limiting Steps and Transition State Characteristics

Rate-Limiting Steps:

For many reactions involving nitroalkanes, such as the Henry reaction (nitro-aldol), the initial deprotonation to form the nitronate can be the rate-limiting step, especially with weaker bases. academie-sciences.fr However, in the presence of a strong base, the subsequent C-C bond formation may become rate-limiting. For reactions involving this compound, the steric hindrance around the acidic proton could potentially slow down the deprotonation step, making it a more likely candidate for the rate-limiting step even with moderately strong bases.

In reduction reactions of the nitro group, the rate-limiting step can vary depending on the reducing agent and conditions. For catalytic hydrogenations, the adsorption of the substrate onto the catalyst surface or the hydrogenolysis of the C-N bond could be rate-limiting. commonorganicchemistry.comdntb.gov.uand.edunih.gov The bulky tert-butoxy group might hinder effective binding to the catalyst surface, thereby influencing the reaction rate.

Transition State Characteristics:

The transition states of reactions involving this compound will be significantly influenced by steric and electronic factors. For nucleophilic additions of its nitronate, the transition state will adopt a conformation that minimizes the steric repulsion between the bulky tert-butyl group and the electrophile. This steric strain in the transition state will increase its energy and thus affect the reaction rate.

Computational chemistry would be a powerful tool to model the transition states for various transformations of this molecule. nih.govresearchgate.net Such studies could provide insights into the geometry, energy, and electronic structure of the transition states, helping to rationalize observed reactivity and selectivity.

Impact of Solvent, Temperature, and Additives on Reaction Rates

Solvent Effects:

The choice of solvent is expected to have a significant impact on the reaction rates of this compound transformations. Polar aprotic solvents, such as DMSO or DMF, are generally effective for reactions involving nitronates as they can solvate the counter-ion without strongly hydrogen-bonding to the nucleophilic oxygen atoms of the nitronate. Polar protic solvents, like ethanol (B145695) or water, can stabilize both the nitronate and the transition state, but may also slow down the reaction by strongly solvating the nucleophile. researchgate.net The diastereoselectivity of reactions can also be highly dependent on the solvent, as different solvents can favor different transition state conformations. researchgate.net

The following table illustrates the expected trend in relative reaction rates for a hypothetical nucleophilic substitution reaction of the nitronate of this compound in various solvents.

| Solvent | Dielectric Constant (ε) | Relative Rate (Predicted) |

| n-Hexane | 1.9 | 0.1 |

| Dichloromethane | 9.1 | 1.0 |

| Acetone | 21 | 5.0 |

| Acetonitrile | 37 | 10.0 |

| DMSO | 47 | 25.0 |

This table demonstrates a general trend of reaction rate with solvent polarity for a reaction proceeding through a charged transition state and is not based on experimental data for this compound.

Temperature Effects:

The rates of chemical reactions are highly dependent on temperature, a relationship described by the Arrhenius equation. researchgate.netlibretexts.orgwikipedia.org Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. For transformations of this compound, an Arrhenius plot (a plot of the natural logarithm of the rate constant versus the inverse of the temperature) would be expected to be linear, allowing for the determination of the activation energy.

Temperature can also influence the selectivity of reactions. In cases where kinetic and thermodynamic products can be formed, lower temperatures often favor the kinetic product (the one that is formed faster), while higher temperatures can allow for the equilibration to the more stable thermodynamic product. nih.gov

Impact of Additives:

Additives, particularly catalysts, can dramatically alter reaction rates. For reactions involving the nitronate of this compound, the choice of the counter-ion (e.g., Li+, Na+, K+, or a quaternary ammonium (B1175870) salt in phase-transfer catalysis) can influence both the solubility and reactivity of the nucleophile. sctunisie.org

Lewis acid or Brønsted acid catalysts could be employed to activate electrophiles in reactions with the nitronate. In the case of the reduction of the nitro group, a wide range of metal catalysts (e.g., Pd, Pt, Ni, Fe) could be used, each exhibiting different activities and selectivities. commonorganicchemistry.com The steric hindrance from the tert-butoxy group might necessitate the use of catalysts with more open active sites to achieve efficient conversion.

Computational and Theoretical Investigations of 1 Tert Butoxy 2 Nitro Propane

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1-Tert-butoxy-2-nitro-propane at the molecular level. These calculations provide a framework for analyzing its structure, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are utilized to determine its most stable three-dimensional arrangement, known as the ground state geometry.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.54 | ||

| C2-N | 1.49 | ||

| N-O1 | 1.22 | ||

| N-O2 | 1.22 | ||

| C2-O3 | 1.43 | ||

| O3-C(t-butyl) | 1.45 | ||

| C1-C2-N | 110.5 | ||

| O1-N-O2 | 125.0 | ||

| C2-O3-C(t-butyl) | 118.0 | ||

| C1-C2-N-O1 | 0.0 | ||

| H-C1-C2-N | 180.0 |

Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar functional groups.

The total electronic energy of the molecule in its ground state is also a key output of DFT calculations. This value is crucial for determining the molecule's stability and can be used to calculate other thermodynamic properties, such as the heat of formation.

The presence of the bulky tert-butoxy (B1229062) group introduces significant steric hindrance, which plays a crucial role in determining the preferred conformation of this compound. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around its single bonds.

The rotation around the C2-O3 bond is of particular interest. Due to the large size of the tert-butyl group, its rotation is restricted, leading to distinct rotational isomers (rotamers) with different energies. The most stable conformer will be the one that minimizes the steric repulsion between the tert-butoxy group and the nitro group, as well as the rest of the propane (B168953) chain.

Computational scans of the potential energy surface as a function of the dihedral angle of the C1-C2-O3-C(t-butyl) bond would likely reveal a few low-energy conformers. The energy differences between these conformers can be used to determine their relative populations at a given temperature. The steric strain energy associated with the tert-butoxy group can be quantified by comparing the energy of the fully optimized structure with that of a hypothetical strain-free reference molecule.

| Conformer | Dihedral Angle (C1-C2-O3-C(t-butyl)) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (most stable) |

| Gauche (+) | 60° | 3.5 |

| Gauche (-) | -60° | 3.5 |

| Eclipsed | 0° | 8.0 (least stable) |

Note: The data in this table is hypothetical and illustrates the expected trend in relative energies for different conformers due to steric hindrance.

The electron density distribution within this compound provides insights into its chemical reactivity. The nitro group, being strongly electron-withdrawing, polarizes the molecule, leading to a significant decrease in electron density on the adjacent carbon atom (C2). This makes C2 susceptible to nucleophilic attack. The oxygen atoms of the nitro group and the ether oxygen are regions of high electron density.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the tert-butoxy and nitro groups, which have lone pairs of electrons. The LUMO, on the other hand, is likely to be centered on the nitro group, specifically on the N-O antibonding orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO | -1.5 | N(p), O(p) of NO₂ |

| HOMO | -9.8 | O(p) of tert-butoxy, O(p) of NO₂ |

| HOMO-LUMO Gap | 8.3 |

Note: The data in this table is hypothetical and based on typical FMO energies for similar nitroalkanes and ethers.

Advanced Applications of 1 Tert Butoxy 2 Nitro Propane in Complex Organic Synthesis

Contribution to the Efficient Synthesis of Poly-functionalized Organic Molecules

Currently, there is no available scientific literature, research, or documented application that details the contribution of 1-Tert-butoxy-2-nitro-propane to the efficient synthesis of poly-functionalized organic molecules. Searches of chemical databases and scholarly articles have not yielded any instances of this specific compound being utilized as a reagent, intermediate, or building block in complex organic synthesis.

The inherent structure of this compound, featuring a bulky tert-butoxy (B1229062) group and a nitro functionality on a propane (B168953) backbone, suggests potential reactivity. The nitro group is a versatile functional group in organic synthesis, known to participate in a variety of transformations such as reductions to amines, Henry reactions, and Michael additions. The tert-butoxy group, a common protecting group, could also influence the molecule's steric and electronic properties.

However, without experimental data or published research, any discussion of its potential applications remains purely speculative. The synthesis of poly-functionalized molecules often relies on well-characterized and readily accessible starting materials and reagents. The absence of this compound from the synthetic chemist's toolkit suggests that it may be difficult to synthesize, possess unfavorable reactivity, or that more efficient alternatives are available.

In contrast, other nitroalkanes and compounds bearing tert-butoxy groups have well-documented roles in organic synthesis. For instance, simpler nitroalkanes like nitroethane and 2-nitropropane (B154153) are staple reagents. Similarly, tert-butyl ethers are widely used as protecting groups for alcohols. The unique combination of these functionalities in this compound, however, has not been explored or reported in the context of creating complex molecular architectures.

Table of Research Findings on Related Compound Classes

| Compound Class | Role in Synthesis of Poly-functionalized Molecules | Research Focus |

| Simple Nitroalkanes | Precursors to amines, carbon-carbon bond formation (e.g., Henry reaction) | Development of stereoselective variants, application in total synthesis. |

| Tert-butyl Ethers | Protecting groups for hydroxyl functionalities | Orthogonality with other protecting groups, conditions for deprotection. |

| β-Nitro Ethers | Limited data available; potential for intramolecular reactions | Synthesis and reactivity studies of specific isomers. |

The lack of data on this compound prevents the creation of a meaningful data table on its specific research findings. The table above serves to highlight the established utility of related compound classes, thereby emphasizing the current knowledge gap concerning the title compound.

Future research could potentially explore the synthesis and reactivity of this compound. Such studies would be necessary to determine if this compound possesses any unique properties that would make it a valuable addition to the repertoire of synthetic organic chemistry for the construction of poly-functionalized molecules. Until such research is conducted and published, its role in advanced organic synthesis remains undefined.

Future Perspectives and Emerging Research Avenues for 1 Tert Butoxy 2 Nitro Propane Chemistry

Development of Novel Organocatalytic and Biocatalytic Transformations for its Derivatization

The derivatization of sterically hindered secondary nitroalkanes like 1-Tert-butoxy-2-nitro-propane is a significant challenge for traditional synthetic methods. Emerging research in organocatalysis and biocatalysis offers promising avenues to achieve high selectivity and efficiency in creating new carbon-carbon and carbon-heteroatom bonds.

Organocatalysis: The development of asymmetric organocatalysis provides powerful tools for the enantioselective functionalization of nitroalkanes. For a substrate like this compound, research efforts are likely to focus on overcoming the steric hindrance imposed by the tert-butoxy (B1229062) group. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, are promising candidates. These catalysts can activate both the nitroalkane and the electrophile, facilitating reactions like Michael additions to various acceptors. nih.govrsc.org A key area of investigation will be the design of catalysts with tailored steric and electronic properties to accommodate the bulky substrate and achieve high diastereoselectivity and enantioselectivity. The success of such methods often relies on the ability of the catalyst to form the transient nitronate anion effectively, a step that can be challenging with unactivated, sterically congested nitroalkanes. nih.gov

Biocatalysis: Biocatalysis represents a frontier in the synthesis of complex, sterically hindered molecules. Enzymes, with their precisely defined active sites, can offer unparalleled levels of selectivity. A particularly relevant area of research is the use of engineered flavin-dependent 'ene'-reductases (EREDs) for the asymmetric C-alkylation of secondary nitroalkanes. nih.gov Recent studies have demonstrated that directed evolution can produce ERED variants capable of catalyzing the chemo- and stereoselective C-alkylation of nitroalkanes with alkyl halides to generate tertiary nitroalkanes with high yield and enantioselectivity. nih.gov This photoenzymatic approach, where an enzyme-templated charge-transfer complex initiates the radical reaction, is a groundbreaking strategy for constructing tetrasubstituted stereogenic centers, a task that is exceptionally difficult using conventional methods. nih.gov Future work will likely involve screening and engineering enzymes like 2-nitropropane (B154153) dioxygenase or other oxidoreductases to perform novel transformations on this compound, converting its nitro group into other valuable functionalities. core.ac.uk

Table 1: Comparison of Emerging Catalytic Derivatization Strategies

| Catalytic Approach | Key Advantages | Potential Challenges for this compound | Research Focus |

|---|---|---|---|

| Organocatalysis | Metal-free, milder conditions, tunable catalyst structures. | Significant steric hindrance from the tert-butoxy group may lower reaction rates and selectivity. nih.gov | Design of sterically adapted bifunctional catalysts; optimization of reaction conditions. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; environmentally benign (aqueous media, mild conditions). | Identifying or engineering an enzyme with an active site that accommodates the bulky substrate. nih.gov | Directed evolution of EREDs and other enzymes; exploring photoenzymatic and cascade reactions. nih.gov |

Exploration of Photoredox and Electrochemical Approaches in its Synthesis and Reactivity

Modern synthetic chemistry is increasingly turning to photoredox and electrochemical methods to access novel reactivity and overcome the limitations of traditional thermal reactions. These approaches are particularly well-suited for the synthesis and manipulation of complex nitroalkanes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. acs.org For the synthesis of derivatives of this compound, photoredox-nickel dual catalysis is a highly promising strategy. This method has been successfully applied to the C-alkylation of secondary nitroalkanes with alkyl iodides to produce sterically hindered α-tertiary nitroalkanes. nih.govacs.org The reaction proceeds via a radical mechanism that is less sensitive to steric effects than traditional ionic pathways, thus enabling the formation of highly congested carbon centers. nih.gov Future research will likely expand the scope of coupling partners and explore other photoredox-catalyzed transformations, such as decarboxylative reactions to form C(sp³)–C(sp³) bonds or the generation of nitrones from nitroalkanes for subsequent cycloaddition reactions. acs.orgacs.org

Electrochemical Approaches: Electrosynthesis offers a reagent-free and environmentally friendly alternative for chemical transformations. acs.org The nitro group is electrochemically active and can be reduced at a cathode to form a variety of functional groups, including nitroso, hydroxylamino, and amino moieties. The outcome of the reduction can often be controlled by tuning the electrode potential and the pH of the electrolyte. acs.org This provides a powerful handle for the selective derivatization of this compound. For instance, controlled cathodic reduction could convert it to 1-Tert-butoxy-2-aminopropane, a valuable building block. Furthermore, electrochemical methods can be used to generate nitronate anions in situ for subsequent coupling reactions, avoiding the need for strong chemical bases. researchgate.net The integration of electrochemistry with other catalytic methods, such as in electrocatalytic cascades, is an exciting avenue for future exploration. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale discovery to industrial-scale production requires robust, safe, and efficient manufacturing processes. Flow chemistry and automated synthesis are key enabling technologies for achieving these goals with nitroalkanes, which can be hazardous on a large scale. cardiff.ac.uk

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving energetic materials like nitroalkanes or highly exothermic/fast reactions. europa.eu The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hotspots. europa.euchim.it This enhanced safety profile allows reactions to be performed under conditions that would be dangerous in a batch reactor, such as elevated temperatures to accelerate slow reactions. cardiff.ac.uk For the synthesis and derivatization of this compound, flow chemistry could enable safer nitration, reduction, and C-C bond-forming reactions, leading to higher purity products and simplified workup procedures. technologynetworks.comtaylorfrancis.com

Automated Synthesis: Automated synthesis platforms can dramatically accelerate the discovery and optimization of reaction conditions, as well as the production of compound libraries for screening. merckmillipore.comnih.gov Systems like the Chemspeed Swing XL or the Synple platform can automate the entire workflow, from reagent dispensing and reaction execution to work-up, purification, and analysis. merckmillipore.comhealylab.com Integrating such platforms with flow reactors would create a powerful system for the scalable and on-demand production of this compound and its derivatives. youtube.com This approach minimizes human error, increases reproducibility, and allows for rapid exploration of a wide range of reaction parameters, ultimately shortening development timelines. chemspeed.com

Table 2: Technological Integration for Scalable Production

| Technology | Key Benefits for Nitroalkane Chemistry | Future Integration Potential |

|---|---|---|

| Flow Chemistry | Enhanced safety for handling energetic compounds, superior heat/mass transfer, precise control over reaction parameters, easy scalability ("scaling-out"). europa.eutaylorfrancis.com | Coupling multiple reaction steps (e.g., synthesis followed by reduction) into a single continuous process. cardiff.ac.uk |

Design of Next-Generation Synthetic Methodologies Leveraging its Unique Reactivity Profile

The future of this compound chemistry lies in the development of novel synthetic methodologies that not only overcome its steric challenges but also leverage its unique electronic and structural properties.

The bulky tert-butoxy group, while a source of steric hindrance, also imparts specific conformational rigidity and electronic effects that can be exploited. Next-generation methodologies will likely involve the synergistic combination of the approaches outlined above. For example, a multi-step synthesis could be designed on an automated platform that begins with a photoenzymatic C-alkylation in a flow reactor, followed by an electrochemical reduction of the nitro group to an amine, and concluding with a final derivatization step.

Furthermore, exploring the less common reactivity of the nitroalkane moiety is a key research avenue. While typically acting as a nucleophile precursor (via the nitronate), the nitro group can also activate the molecule for electrophilic reactions under strongly acidic conditions. nih.govfrontiersin.org Research into activating this compound with strong Brønsted or Lewis acids could unlock novel transformations, such as reactions with electron-rich arenes to form new C-C bonds. frontiersin.org The development of catalytic, asymmetric versions of these reactions would be a significant breakthrough. The inherent reactivity of the nitro group as a versatile functional handle—capable of being converted to amines, oximes, ketones, and other groups—ensures that new methodologies for its transformation will continue to be a vibrant and productive area of chemical research. nih.gov

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for tert-butyl protons, δ 4.2–4.5 ppm for methine adjacent to nitro) and ¹³C NMR (δ 80–85 ppm for tert-butoxy C-O, δ 90–95 ppm for nitro-bearing carbon).

- IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₇H₁₅NO₃ (theoretical ~161.2 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis .

How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

Advanced Research Question

Discrepancies in reactivity (e.g., varying SN2 vs. SN1 pathway dominance) may arise from solvent polarity, steric effects of the tert-butoxy group, or competing elimination. To address this:

- Perform kinetic studies under controlled conditions (e.g., varying solvents: DMSO vs. THF).

- Use isotopic labeling (e.g., ¹⁵N in nitro groups) to track mechanistic pathways.

- Compare with structurally analogous compounds (e.g., 1-ethoxy-2-nitro-propane) to isolate steric/electronic contributions .

What safety protocols are essential when handling this compound, given its structural analogs’ hazards?

Basic Research Question

- PPE : Chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks; nitro compounds may release NOₓ gases under heat.

- Storage : Inert atmosphere (argon) at –20°C to prevent degradation.

- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. Reference safety data for structurally related nitro/tert-butoxy compounds for hazard extrapolation .

How does the tert-butoxy group influence the stability and applications of this compound in medicinal chemistry?

Advanced Research Question

The tert-butoxy group enhances steric protection of adjacent functional groups, stabilizing the nitro moiety against premature reduction. This property makes it useful in:

- Prodrug Design : As a nitro-reductase-activated trigger for targeted drug release.

- Peptide Synthesis : As a temporary protecting group for amines or carboxylic acids.

- Photolabile Applications : Nitro groups can act as UV-sensitive linkers in photoactivated drug delivery systems. Validate via kinetic stability assays under physiological conditions (pH 7.4, 37°C) .

What strategies are effective in analyzing and mitigating batch-to-batch variability in the synthesis of this compound?

Advanced Research Question

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor nitration progress.

- Design of Experiments (DoE) : Optimize variables (e.g., acid ratio, cooling rate) using response surface methodology.

- Purification : Use preparative HPLC for high-purity batches (>98%) and quantify impurities via LC-MS .

What computational methods can predict the physicochemical properties of this compound?

Advanced Research Question

- DFT Calculations : Estimate bond dissociation energies (BDEs) for nitro and tert-butoxy groups to assess thermal stability.

- Molecular Dynamics (MD) : Simulate solubility parameters in solvents like DCM or acetonitrile.

- QSAR Models : Correlate structural features (e.g., logP, molar refractivity) with bioactivity for drug design applications .

How can researchers validate the environmental impact of this compound using ecotoxicological assays?

Advanced Research Question

- Microtox® Assay : Test acute toxicity (EC₅₀) in Vibrio fischeri.

- Daphnia magna Studies : Assess 48-hour LC₅₀ values for aquatic toxicity.

- OECD 301F : Evaluate biodegradability under aerobic conditions. Compare results with regulatory thresholds (e.g., REACH) .

What are the challenges in scaling up this compound synthesis from lab to pilot plant?

Advanced Research Question

- Exotherm Management : Use jacketed reactors with precise temperature control.

- Waste Handling : Neutralize spent nitration acids to prevent NOₓ emissions.

- Cost-Benefit Analysis : Compare batch vs. continuous flow synthesis for throughput optimization. Pilot studies should include hazard operability (HAZOP) assessments .

How can contradictory data on the compound’s carcinogenic potential be reconciled?

Advanced Research Question

- Meta-Analysis : Review existing rodent studies (e.g., IARC Monographs) and adjust for dose-response relationships.

- In Vitro Genotoxicity Assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells.

- Mechanistic Studies : Investigate metabolic pathways (e.g., nitroreductase activity) to identify potential carcinogenic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.